molecular formula C9H20ClNO B1144712 D-Cyclohexylalaninol Hydrochloride CAS No. 505031-90-3

D-Cyclohexylalaninol Hydrochloride

Cat. No.: B1144712
CAS No.: 505031-90-3
M. Wt: 193.71 g/mol
InChI Key: BMHYDTXNZNVADC-SBSPUUFOSA-N
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Description

This compound is the R-isomer of rac-Cyclohexylalaninol Hydrochloride and is recognized for its role as a reagent in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Cyclohexylalaninol Hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high enantiomeric excess .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.

    Reduction: Cyclohexylalanine derivatives.

    Substitution: N-substituted cyclohexylalaninol derivatives.

Scientific Research Applications

D-Cyclohexylalaninol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pseudo-peptides with potential antiviral properties.

    Biology: Investigated for its role in the synthesis of biologically active compounds that can interact with specific biological targets.

    Medicine: Explored for its potential use in the development of antiviral drugs and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature and reactivity.

Mechanism of Action

The mechanism of action of D-Cyclohexylalaninol Hydrochloride involves its interaction with specific molecular targets, leading to the formation of pseudo-peptides with antiviral activity. The compound acts as a reagent in the synthesis of these peptides, which can inhibit viral replication by interfering with viral enzymes or proteins . The exact molecular pathways and targets are subject to ongoing research to fully elucidate the compound’s effects .

Comparison with Similar Compounds

    rac-Cyclohexylalaninol Hydrochloride: The racemic mixture of the compound, which contains both R- and S-isomers.

    Cyclohexylalanine: A structurally similar compound with an amino acid backbone.

    Cyclohexylmethanol: A related compound with a hydroxyl group attached to a cyclohexyl ring.

Uniqueness: D-Cyclohexylalaninol Hydrochloride is unique due to its chiral nature, which allows for the selective synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.

Properties

CAS No.

505031-90-3

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

(2R)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m1./s1

InChI Key

BMHYDTXNZNVADC-SBSPUUFOSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](CO)N.Cl

Canonical SMILES

C1CCC(CC1)CC(CO)N.Cl

Synonyms

(βR)-β-Aminocyclohexanepropanol Hydrochloride

Origin of Product

United States

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